molecular formula C18H15N3O3 B12052566 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide

Cat. No.: B12052566
M. Wt: 321.3 g/mol
InChI Key: DGWORQSVFKHJRV-UHFFFAOYSA-N
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Description

7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves several steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like thiosemicarbazide under alkaline conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.

Scientific Research Applications

7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound can act as an agonist or antagonist, depending on its structural modifications. These interactions influence various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and pyrazoloquinolines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 6-HYDROXY-4-OXO-N-(2-PYRIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a related compound with similar structural features but distinct chemical properties

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-pyridin-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C18H15N3O3/c22-16-12-7-3-5-11-6-4-10-21(15(11)12)18(24)14(16)17(23)20-13-8-1-2-9-19-13/h1-3,5,7-9,22H,4,6,10H2,(H,19,20,23)

InChI Key

DGWORQSVFKHJRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=N4)O

Origin of Product

United States

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